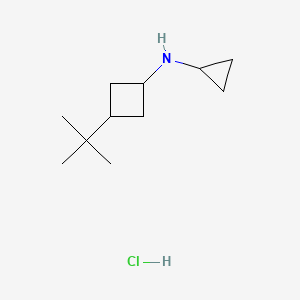

3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride

Description

3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride (CAS: 1909309-37-0) is a cyclobutane-based amine hydrochloride salt with a molecular formula of C₁₁H₂₁N·HCl. Its structure features a tert-butyl group at the 3-position of the cyclobutane ring and a cyclopropylamine substituent (SMILES: CC(C)(C)C1CC(C1)NC2CC2) . The compound’s InChIKey (GMMNJJCPCNALQM-UHFFFAOYSA-N) and collision cross-section data for ionized forms (e.g., [M+H]⁺ m/z 168.2) have been computationally predicted, but experimental validation remains absent .

Properties

IUPAC Name |

3-tert-butyl-N-cyclopropylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-11(2,3)8-6-10(7-8)12-9-4-5-9;/h8-10,12H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOMVHOFHSYVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)NC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909309-37-0 | |

| Record name | 3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride involves multiple steps, starting with the preparation of the cyclobutan-1-amine core. This can be achieved through various organic synthesis techniques, including cyclization reactions and amination processes. The tert-butyl and cyclopropyl groups are then introduced through alkylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing high-purity reagents and catalysts to ensure the desired product’s quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the compound’s application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key differences between 3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride and its structural analogs:

| Compound Name | Molecular Formula | Substituents (R-group) | Molecular Weight (g/mol) | Salt Form | Key Structural Features |

|---|---|---|---|---|---|

| 3-tert-butyl-N-cyclopropylcyclobutan-1-amine HCl | C₁₁H₂₁N·HCl | Cyclopropylamine | 204.16 | Hydrochloride | Cyclobutane core, tert-butyl, cyclopropyl |

| 3-tert-butyl-N-methylcyclobutan-1-amine HCl (SY209214) | C₁₀H₂₀N·HCl | Methylamine | 193.73 | Hydrochloride | Cyclobutane core, tert-butyl, methyl |

| 3-tert-butyl-N-methylcyclobutan-1-amine (SY209215) | C₁₀H₂₀N | Methylamine | 153.28 | Free base | Lacks hydrochloride salt |

| 1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid HCl (SY209216) | C₆H₁₂NO₃·HCl | Hydroxy, carboxylic acid | 197.62 | Hydrochloride | Cyclobutane with hydroxyl and carboxyl groups |

Structural and Functional Differences

- Substituent Effects : Replacing the cyclopropyl group in the target compound with a methyl group (SY209214) reduces steric hindrance and may enhance metabolic stability due to decreased ring strain . Conversely, the cyclopropyl group could improve target binding affinity in receptor interactions, as seen in other cyclopropane-containing pharmaceuticals (e.g., ticagrelor) .

- Salt Form : The hydrochloride salt (target compound and SY209214) increases aqueous solubility compared to the free base (SY209215), a critical factor in bioavailability .

- SY209216, with a hydroxyl and carboxyl group, likely exhibits a larger CCS due to polar interactions .

Limitations in Comparative Data

No experimental studies directly compare the pharmacological, toxicological, or physicochemical properties of these analogs. For instance:

- Solubility and Stability : While hydrochloride salts generally enhance solubility, the absence of purity data for the target compound (e.g., hygroscopicity, degradation products) limits practical insights .

Biological Activity

3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride is a novel compound characterized by its unique structural features, including a cyclobutane ring and a cyclopropyl group. This compound is primarily studied for its potential biological activities, which may include interactions with neurotransmitter systems and enzyme modulation. Despite limited specific data available on its biological activity, insights can be drawn from related compounds and preliminary studies.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 203.76 g/mol. The presence of the tert-butyl group enhances steric bulk, which may influence its biological interactions and pharmacological properties .

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁N |

| Molecular Weight | 203.76 g/mol |

| SMILES | CC(C)(C)C1CC(C1)NC2CC2 |

| InChI | InChI=1S/C11H21N/c1-11(2,3)8-6-10(7-8)12-9-4-5-9/h8-10,12H,4-7H2 |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The amine functional group allows for potential nucleophilic substitutions, which could alter the activity of proteins involved in critical biological pathways.

Biological Activity Insights

While direct studies on this compound are sparse, compounds with similar structures often exhibit significant pharmacological properties. For instance:

- Neurotransmitter Modulation : Compounds structurally related to this amine may act as inhibitors or modulators in neurotransmitter systems, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : Similar compounds have shown promise as enzyme inhibitors, which can be crucial in therapeutic contexts such as cancer treatment or metabolic disorders.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-tert-butyl-N,N-dimethylcyclopentan-1-amine | C₁₁H₁₉N | Dimethyl substitution enhances lipophilicity |

| Tert-butylamine | C₄H₉N | Simple structure; primary amine |

| 3-butyn-1-amine hydrochloride | C₄H₇N·HCl | Alkyne functional group; different reactivity |

Case Studies and Research Findings

Research into structurally related compounds provides insights into the potential biological effects of this compound:

- Lipophilicity Studies : The replacement of the tert-butyl group in various compounds has been shown to affect lipophilicity significantly, impacting absorption and distribution in biological systems. For example, studies indicated that substituting tert-butyl with other groups increased log values by approximately 0.4–0.5 units, suggesting enhanced membrane permeability .

- Metabolic Stability : Investigations into metabolic stability revealed that structural modifications can lead to varying degrees of stability in biological environments. For instance, some analogues demonstrated decreased metabolic clearance rates when modified, indicating potential for longer therapeutic action.

Q & A

Basic: How can researchers optimize the synthesis of 3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride to improve yield and purity?

Methodological Answer:

- Step-wise optimization : Begin by isolating intermediates (e.g., cyclopropylamine derivatives) to minimize side reactions. Use tert-butyl groups as steric shields during cyclopropane ring formation to enhance regioselectivity.

- Reagent selection : Employ reducing agents like sodium borohydride (NaBH₄) for amine protection/deprotection steps, as these are gentler than LiAlH₄ and reduce over-reduction risks .

- Catalytic systems : Palladium-catalyzed hydroamination (as in ) can be adapted for allylic amine intermediates, improving reaction efficiency .

- Purity monitoring : Implement inline FTIR or HPLC to track reaction progress and adjust stoichiometry in real time.

Basic: What spectroscopic methods are recommended for structural characterization of this compound?

Methodological Answer:

- NMR spectroscopy : Use ¹H NMR to confirm the tert-butyl group (δ ~1.2–1.4 ppm, singlet) and cyclopropane protons (δ ~0.5–1.0 ppm, multiplet). ¹³C NMR can distinguish cyclobutane carbons (δ ~20–30 ppm) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ for C₁₁H₂₁ClN₂).

- X-ray crystallography : If single crystals are obtainable, resolve the hydrochloride salt’s stereochemistry, as demonstrated for similar amines in .

Advanced: How can computational modeling elucidate reaction mechanisms in the synthesis of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Model transition states for cyclopropane ring formation and tert-butyl group incorporation. Compare activation energies of competing pathways (e.g., SN1 vs. SN2 mechanisms).

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe hydrogen transfer steps in amine functionalization.

- Molecular dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction rates, referencing ’s GC/MS-based solvent optimization .

Advanced: How should researchers resolve contradictions in reported spectroscopic data across studies?

Methodological Answer:

- Cross-validation : Compare data with structurally analogous compounds (e.g., tert-butyl-cyclopropylamine derivatives in and ). Adjust for solvent polarity and pH effects on chemical shifts .

- Dynamic NMR : Investigate temperature-dependent splitting in cyclopropane protons to rule out conformational flux.

- Collaborative databases : Submit raw spectral data to platforms like PubChem () to standardize assignments .

Basic: What experimental conditions ensure the stability of this compound during storage?

Methodological Answer:

- Storage : Keep in amber vials under argon at –20°C to prevent oxidation of the cyclopropane ring.

- Desiccation : Use vacuum-sealed containers with molecular sieves to avoid hydrochloride hydrolysis, as recommended for similar amines in .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 1 month) with HPLC monitoring to identify degradation products.

Advanced: How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

- Target identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like monoamine oxidases or cytochrome P450 isoforms.

- In vitro assays : Adapt methodologies from ’s Anlotinib studies, such as kinase inhibition profiling or cell viability assays (e.g., MTT on cancer cell lines) .

- Metabolic stability : Employ liver microsome models to assess hepatic clearance, correlating with tert-butyl group’s steric effects on metabolism.

Basic: What analytical methods are suitable for quantifying impurities in this compound?

Methodological Answer:

- HPLC-DAD : Use a C18 column with a gradient of acetonitrile/0.1% TFA in water. Monitor at 210–220 nm for amine detection.

- GC-MS : Derivatize the compound with BSTFA to enhance volatility, as applied in ’s volatile organic compound (VOC) analysis .

- Ion chromatography : Quantify chloride counterions to confirm hydrochloride stoichiometry.

Advanced: How can researchers model the compound’s interactions with biological targets using molecular docking?

Methodological Answer:

- Ligand preparation : Generate 3D conformers of the compound using software like Open Babel, accounting for cyclopropane ring strain.

- Protein-ligand docking : Use GROMACS or AMBER for MD simulations to assess binding stability. Reference ’s structural data for amine-protein interactions .

- Free energy calculations : Apply MM-PBSA/GBSA to predict binding affinities, focusing on tert-butyl hydrophobic interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.